3-Cyanoazetidine-1-carbonyl chloride
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Overview
Description
3-Cyanoazetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The presence of both cyano and carbonyl chloride functional groups makes it a versatile intermediate for the synthesis of various biologically active molecules and complex organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanoazetidine-1-carbonyl chloride typically involves the reaction of azetidine derivatives with cyanogen chloride or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanoazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of imines and other nitrogen-containing compounds.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Alkyl halides, acyl halides
Catalysts: Lewis acids, transition metal catalysts
Major Products Formed:
- Amides, esters, thioesters
- Imines, nitriles
- Heterocyclic compounds
Scientific Research Applications
3-Cyanoazetidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Cyanoazetidine-1-carbonyl chloride is primarily driven by its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable adducts. The cyano group can participate in various addition and substitution reactions, facilitating the formation of diverse chemical structures. These reactive sites enable the compound to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
- Azetidine-3-carboxylic acid
- 3-Haloazetidines
- Aziridines
Comparison: 3-Cyanoazetidine-1-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which impart distinct reactivity compared to other azetidine derivatives. While azetidine-3-carboxylic acid and 3-haloazetidines are valuable intermediates in organic synthesis, the dual functionality of this compound allows for more diverse chemical transformations and applications .
Properties
IUPAC Name |
3-cyanoazetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5(9)8-2-4(1-7)3-8/h4H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSXFUFHXDNIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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